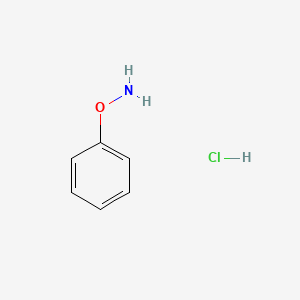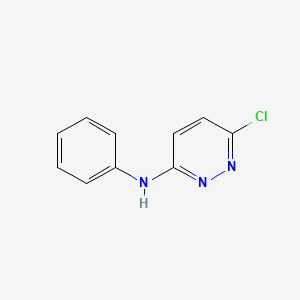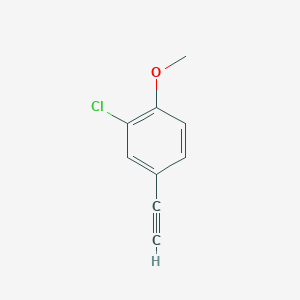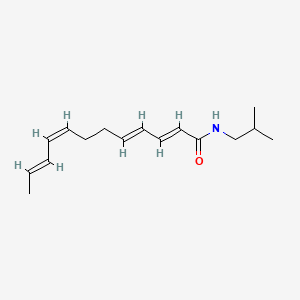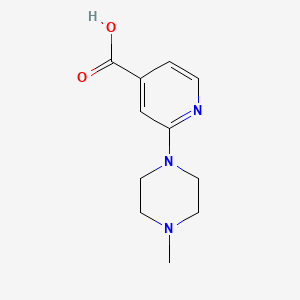
Methyl 9(Z)-Heptadecenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 9(Z)-Heptadecenoate: is an organic compound belonging to the class of fatty acid methyl esters. It is characterized by a long hydrocarbon chain with a double bond in the Z (cis) configuration at the 9th carbon position. This compound is commonly found in various natural sources, including plant oils and animal fats. It is used in a variety of applications, ranging from industrial processes to scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9(Z)-Heptadecenoate typically involves the esterification of (Z)-9-Heptadecenoic acid with methanol. This reaction is catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester.
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through the transesterification of triglycerides containing (Z)-9-Heptadecenoic acid. This process involves the reaction of triglycerides with methanol in the presence of a strong base such as sodium methoxide. The reaction is typically conducted at elevated temperatures and pressures to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 9(Z)-Heptadecenoate can undergo oxidation reactions to form epoxides or hydroxylated derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: The compound can be reduced to its corresponding saturated ester using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: this compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups. Common reagents include alkyl halides and amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and catalytic amounts of transition metals.
Reduction: Hydrogen gas, palladium on carbon, and mild reaction conditions.
Substitution: Alkyl halides, amines, and basic or acidic conditions depending on the desired product.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
Catalysis: Methyl 9(Z)-Heptadecenoate is used as a substrate in catalytic studies to investigate the efficiency of various catalysts in esterification and transesterification reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Lipid Metabolism: The compound is used in studies related to lipid metabolism and the role of unsaturated fatty acids in biological systems.
Membrane Studies: It is employed in research on cell membrane structure and function, particularly in the context of fatty acid composition.
Medicine:
Drug Delivery: this compound is explored as a potential carrier for drug delivery systems due to its lipophilic nature.
Nutraceuticals: It is investigated for its potential health benefits, including anti-inflammatory and antioxidant properties.
Industry:
Biodiesel Production: The compound is a component of biodiesel formulations, contributing to the renewable energy sector.
Surfactants: It is used in the production of surfactants and emulsifiers for various industrial applications.
Mécanisme D'action
The mechanism of action of Methyl 9(Z)-Heptadecenoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also serve as a substrate for enzymes involved in fatty acid metabolism, leading to the production of bioactive metabolites. These interactions can influence various cellular processes, including signal transduction, energy production, and inflammation.
Comparaison Avec Des Composés Similaires
(Z)-9-Hexadecenoic acid methyl ester: Similar in structure but with a shorter hydrocarbon chain.
9,12-Octadecadienoic acid methyl ester: Contains two double bonds, making it more unsaturated.
9,12,15-Octadecatrienoic acid methyl ester: Contains three double bonds, further increasing its degree of unsaturation.
Uniqueness:
Chain Length: Methyl 9(Z)-Heptadecenoate has a unique chain length that influences its physical and chemical properties.
Single Double Bond: The presence of a single double bond in the Z configuration imparts specific reactivity and biological activity.
Applications: Its specific structure makes it suitable for a range of applications, from biodiesel production to pharmaceutical research.
Propriétés
Formule moléculaire |
C18H34O2 |
|---|---|
Poids moléculaire |
282.5 g/mol |
Nom IUPAC |
methyl (Z)-heptadec-9-enoate |
InChI |
InChI=1S/C18H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-2/h9-10H,3-8,11-17H2,1-2H3/b10-9- |
Clé InChI |
GTSDEAFDHYYGKM-KTKRTIGZSA-N |
SMILES isomérique |
CCCCCCC/C=C\CCCCCCCC(=O)OC |
SMILES canonique |
CCCCCCCC=CCCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



